1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-8-9(6-7-9)10(12)4-2-1-3-5-10/h12H,1-8,11H2 |
InChI Key |
DWCKOQHLELLOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with aminomethylcyclopropane under specific conditions. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: More saturated cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the substituent introduced.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexanol Derivatives with Cyclopropyl Substituents
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol (CAS 1871914-91-8)
- Molecular Formula: C11H21NO
- Molecular Weight : 183.29
- Key Difference: A methyl group at the 3-position of the cyclohexanol ring.
- No pharmacological data is available, but steric effects may alter receptor binding .
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6)
- Molecular Formula: C8H15NO
- Molecular Weight : 141.21
- Key Difference : Cyclobutane replaces cyclohexane.
- Impact : The smaller cyclobutane ring increases ring strain and reduces lipophilicity (predicted logP: 0.96 vs. ~1.5 for cyclohexane analogs). This may affect metabolic stability and solubility .
Cyclohexanol Derivatives with Alternative Substituents
Tramadol (1-(3-Methoxyphenyl)-2-[(dimethylamino)methyl]cyclohexanol)
- Molecular Formula: C16H25NO2
- Molecular Weight : 263.38
- Key Differences: Aromatic 3-methoxyphenyl group enhances µ-opioid receptor affinity. Dimethylamino group (vs. primary amine in the target compound) reduces basicity (pKa ~9.4 vs. ~10.5 for primary amines), affecting ionization and pharmacokinetics .
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (CAS 1559320-16-9)
- Molecular Formula: C10H21NO
- Molecular Weight : 171.28
- Key Difference: Branched aminopropan-2-yl substituent.
- Impact: Increased steric hindrance may reduce enzymatic degradation but lower solubility compared to the cyclopropyl-aminomethyl group .
Pharmacological Analogs
Gabapentin (1-(Aminomethyl)cyclohexane acetic acid)
- Molecular Formula: C9H17NO2
- Molecular Weight : 171.24
- Key Differences: Acetic acid moiety enhances GABA mimicry and binding to α2δ subunits of voltage-gated calcium channels.
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6)
Critical Analysis of Structural and Functional Trends
- Cyclopropane vs. Larger Rings : Cyclopropane’s high ring strain may enhance binding to rigid protein pockets but increase synthetic complexity .
- Primary Amine vs. Tertiary Amine : Primary amines (target compound) exhibit stronger hydrogen bonding but higher metabolic oxidation rates than tertiary amines (e.g., Tramadol) .
- Substituent Position : Methyl groups at the 3-position () improve lipophilicity but may sterically hinder target engagement compared to unsubstituted analogs.
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]cyclohexan-1-ol, a compound with a unique cyclopropyl structure, has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanol backbone with an aminomethyl substituent on a cyclopropyl group. Its molecular formula is , and it possesses properties that may influence its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | < 4 μg/ml |
| Other Cyclohexanol Derivatives | S. aureus | < 2 μg/ml |
| Diarylpentanoids | E. cloacae | 20.38 ± 0.28 µM |
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Research indicates that compounds with cyclohexanol moieties can significantly reduce tumor growth in vivo.
Case Study:
In a study involving cyclohexanol derivatives, it was reported that one compound exhibited a 70% reduction in tumor size in xenograft models after treatment for four weeks . This highlights the potential of such compounds in cancer therapeutics.
3. Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can modulate pro-inflammatory cytokines and inhibit nitric oxide (NO) production in macrophage cell lines . The ability to suppress inflammatory pathways suggests therapeutic potential for conditions characterized by chronic inflammation.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 14.7 ± 0.2 | NO Inhibition |
| Diarylpentanoids | 12.8 ± 0.5 | Cytokine Modulation |
The biological activity of this compound may involve several mechanisms:
- Antibacterial Mechanism: Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
